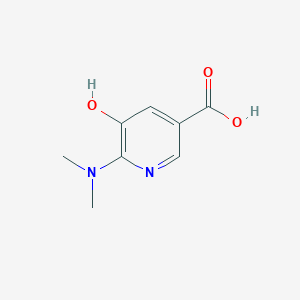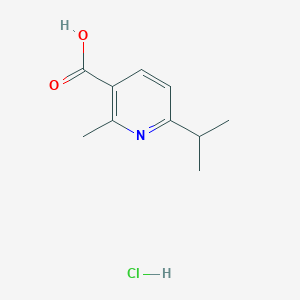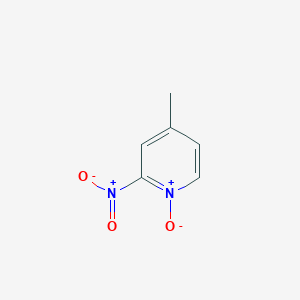
1,3-Adamantanedicarbonyl diisocyanate
Übersicht
Beschreibung
1,3-Adamantanedicarbonyl diisocyanate (1,3-ADA-DIC) is a type of diisocyanate compound that contains two isocyanate groups and one adamantane group. It is a versatile chemical compound with a wide range of applications in industry and research. 1,3-ADA-DIC is used in the synthesis of polyurethanes, as a cross-linking agent, and as a reagent in organic synthesis. It is also used as a catalyst in the production of polymers and other materials. In addition, 1,3-ADA-DIC has been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Molecular Structure
1,3-Adamantanedicarbonyl diisocyanate and its derivatives have been studied for their vibrational spectra and molecular structure. For example, Saeed et al. (2017) synthesized isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas, demonstrating the formation of intramolecular and intermolecular hydrogen bonds affecting vibrational modes. This research provides insight into the molecular behavior of compounds involving this compound (Saeed, Ashraf, Erben, & Simpson, 2017).
Molecular Recognition and Assembly
This compound derivatives are also notable in molecular recognition and assembly. Karle et al. (1997) demonstrated that 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows exceptional versatility in assembling one-dimensional motifs, adapting its conformation to suit assembling partners (Karle, Ranganathan, & Haridas, 1997).
Shape Memory Materials
In the field of materials science, this compound has been used to develop shape memory materials. Zou et al. (2018) prepared adamantane-containing polyurethanes from 1,3-adamantanediol, showcasing good mechanical properties and shape memory behavior. This highlights the potential of using this compound in creating advanced materials with specific functional properties (Zou, Chen, Fu, & Chen, 2018).
Preparation and Characterization of Derivatives
The preparation and characterization of this compound derivatives are crucial in understanding their applications. Davis et al. (2008) described the preparation of 1,3-diisocyanatoadamantane through double Curtius rearrangement of 1,3-adamantanedicarboxylic acid, contributing to the development of new compounds (Davis, Dahl, & Carlson, 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a focus of several studies. For instance, Saeed et al. (2013) synthesized adamantane-1-carbonyl-3-halophenyl thioureas, providing detailed insights into their molecular and crystal structures, which is fundamental in understanding the chemical behavior of these compounds (Saeed, Erben, & Bolte, 2013).
High-Temperature Polyaryleneetherketone
This compound derivatives have been used in synthesizing high-temperature polymers. Dang et al. (2004) developed polyaryleneetherketone triphenylphosphine oxides incorporating 1,3-adamantane, demonstrating their potential in applications requiring high thermal stability and durability (Dang, Dalton, Venkatasubramanian, Johnson, Cerbus, & Feld, 2004).
Wirkmechanismus
Target of Action
1,3-Adamantanedicarbonyl diisocyanate is a type of diisocyanate, a group of chemicals containing two isocyanate functional groups . Diisocyanates are known to induce similar health effects due to their functional groups, acting as potent skin and respiratory tract sensitizers . .
Mode of Action
The mode of action of this compound, like other diisocyanates, is primarily through its isocyanate functional groups. These groups are highly reactive and can interact with various biological molecules, including proteins . .
Biochemical Pathways
Diisocyanates in general are known to affect various biochemical pathways due to their reactivity with biological molecules .
Result of Action
Diisocyanates in general are known to cause sensitization and potential carcinogenicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diisocyanates are sensitive to moisture and should be handled under dry conditions. .
Biochemische Analyse
Biochemical Properties
1,3-Adamantanedicarbonyl diisocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate groups. These groups can react with various biomolecules, including enzymes, proteins, and other macromolecules. The compound interacts with enzymes such as urease and catalase, forming stable carbamate derivatives. These interactions can inhibit enzyme activity, leading to alterations in metabolic pathways . Additionally, this compound can form covalent bonds with amino groups in proteins, affecting their structure and function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, resulting in altered gene expression and protein synthesis . The compound can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The isocyanate groups react with nucleophilic sites on proteins and enzymes, leading to the formation of stable carbamate derivatives. This can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its reactivity . Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent enzyme inhibition and alterations in gene expression. In vitro and in vivo studies have shown that the compound can have lasting impacts on cellular processes, even after the initial exposure has ceased.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild respiratory and dermal irritation. At higher doses, it can lead to significant toxic effects, including pulmonary toxicity and systemic inflammation . Threshold effects have been observed, where the severity of the adverse effects increases sharply beyond a certain dosage level. High doses of this compound can also result in long-term health issues, such as chronic respiratory conditions and immune system dysregulation.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of biomolecules, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. Additionally, the compound can be found in the cytoplasm and organelles, where it affects various cellular processes.
Eigenschaften
IUPAC Name |
adamantane-1,3-dicarbonyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-7-15-11(19)13-2-9-1-10(4-13)5-14(3-9,6-13)12(20)16-8-18/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXDZNAUZHXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N=C=O)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)


![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)



